molecular formula C19H28N2O2 B2886397 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2320862-00-6

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2886397
CAS RN: 2320862-00-6
M. Wt: 316.445
InChI Key: MZYJAJLXYSUSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on compounds structurally related to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one showcases innovative synthetic methodologies and chemical transformations. For example, a study by Pippel et al. (2011) detailed scalable syntheses of potent H3 antagonists, highlighting the chemical versatility and potential pharmacological applications of similar compounds. This research underscores the compound's relevance in the synthesis of receptor ligands, demonstrating its utility in the development of new drugs (Pippel et al., 2011).

Mechanistic Insights into Heterocyclic Chemistry

The compound's structural framework serves as a basis for exploring mechanistic pathways in heterocyclic chemistry. Voskressensky et al. (2014) explored transformations of tetrahydro-pyrrolobenzodiazepines, revealing the compound's role in facilitating ring opening reactions leading to substituted pyrroles. Such studies provide deep insights into the reactivity of diazepine rings, contributing to our understanding of heterocyclic ring transformations (Voskressensky et al., 2014).

Receptor Binding and Cytotoxic Activities

Investigations into structurally related compounds have also shed light on receptor binding affinities and cytotoxic activities. Geiger et al. (2007) synthesized bicyclic σ receptor ligands, demonstrating high receptor affinity and significant cytotoxic activity against tumor cell lines. This research underscores the potential therapeutic applications of compounds with similar structures in cancer treatment (Geiger et al., 2007).

Novel Heterocyclic Fusions

Correa et al. (2003) presented a novel approach towards the synthesis of heterocycle-fused 1,4-diazepin-2-ones, demonstrating the compound's utility in generating new heterocyclic architectures. This research highlights the synthetic versatility of the diazepine motif and its potential in creating novel heterocyclic compounds with diverse biological activities (Correa et al., 2003).

properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-9-6-16(7-10-18)8-11-19(22)21-13-3-12-20(14-15-21)17-4-2-5-17/h6-7,9-10,17H,2-5,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYJAJLXYSUSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

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